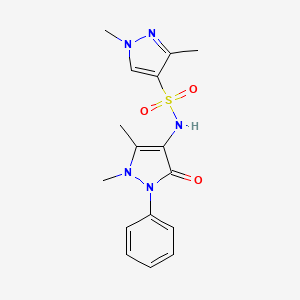

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Myrtucommulones are a class of oligomeric, non-prenylated acylphloroglucinols (ACPLs) derived primarily from plants in the Myrtaceae family, such as Myrtus communis (myrtle) and Rhodomyrtus tomentosa. These compounds are characterized by a phloroglucinol core substituted with acyl groups, forming structurally diverse derivatives with significant bioactivities . Myrtucommulone A, the prototypical member, was first isolated from myrtle leaves and has been synthesized via stereoselective methods . These compounds exhibit anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them promising candidates for drug development .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-11-14(10-19(3)17-11)25(23,24)18-15-12(2)20(4)21(16(15)22)13-8-6-5-7-9-13/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDSCJSJIXOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CN(N=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H14N3O4S

- Molecular Weight : 319.31 g/mol

- CAS Number : 129-89-5

The structure features a sulfonamide group, which is known for enhancing the biological activity of various compounds by increasing their solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazoles were evaluated for their antibacterial effects against various strains of bacteria. The results indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide showed promising activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives. In vitro studies revealed that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in conditions characterized by inflammation .

Enzyme Inhibition

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against α-glucosidase, which is crucial in managing postprandial hyperglycemia in diabetic patients .

Study 1: Antibacterial Activity Evaluation

A study published in MDPI evaluated various pyrazole derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures to N-(1,5-dimethyl...) displayed Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential of such compounds as novel antibacterial agents .

Study 2: Anticancer Mechanism Investigation

In another research study focusing on anticancer activities, N-(1,5-dimethyl...) was tested against different cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 25 µM for MCF7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism Analysis

A recent investigation into the anti-inflammatory properties showed that treatment with N-(1,5-dimethyl...) significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Anticancer Properties

- Myrtucommulone A : Induces apoptosis in cancer cells via mitochondrial pathways (caspase-9 activation) and inhibits PANC-1 pancreatic cancer cells under nutrient-starvation (PC₅₀: 0.28 µM) .

- Myrtucommulone K : Targets multidrug-resistant cancer cells (MCF-7, K562) by reversing drug resistance .

- Hyperforin & Myrtucommulone A : Synergistically disrupt mitochondrial proton motive force, triggering ATP depletion and apoptosis in leukemia cells .

Anti-Inflammatory and Antimicrobial Effects

Antioxidant Activity

- Semimyrtucommulone: Superior to Myrtucommulone A in inhibiting linoleic acid oxidation (IC₅₀: <1 µM) and lipid peroxidation in rat liver homogenates .

Mechanisms of Action

- Mitochondrial Apoptosis : Myrtucommulone A activates intrinsic pathways via caspase-9 and disrupts ATP synthesis .

- Enzyme Inhibition : Myrtucommulone A suppresses mPGES-1 (prostaglandin E2 synthase) and lipases, modulating inflammation and lipid metabolism .

- Antioxidant Activity: Semimyrtucommulone scavenges free radicals via its phloroglucinol core, preventing lipid peroxidation .

Q & A

Basic: What are the optimal synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic coupling. A common approach is:

Core Pyrazole Formation : React 4-aminoantipyrine derivatives with sulfonating agents (e.g., sulfonyl chlorides) under basic conditions (K₂CO₃/Et₃N) in anhydrous DMF or THF .

Functionalization : Introduce substituents via nucleophilic substitution or condensation. For example, coupling with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride requires controlled temperatures (0–5°C) to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity crystals .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted intermediates or over-sulfonated derivatives .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methyl groups and aromatic protons. For example, the 1,5-dimethyl protons on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm) .

- FT-IR : Confirm sulfonamide formation via S=O stretching (1350–1300 cm⁻¹) and N–H bending (1540–1480 cm⁻¹) .

- X-ray Crystallography :

Advanced: How can computational methods like DFT and molecular docking be applied to study its interactions?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the sulfonamide group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for ligand-target interactions .

- Molecular Docking :

- MD Simulations :

Advanced: What challenges arise in resolving hydrogen bonding networks in its crystal structure?

Methodological Answer:

- Data Collection :

- High-resolution data (< 0.8 Å) is critical to resolve weak interactions like C–H⋯O. Use synchrotron radiation for small crystals (< 0.2 mm) .

- Hirshfeld Surface Analysis :

- Disorder Handling :

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:

- Model Validation :

- Thermal Motion :

- Anisotropic refinement for non-H atoms. Apply riding models for H atoms with Uᵢₛₒ = 1.2Uₑq of the parent atom .

- Contradictions :

Advanced: What strategies optimize supramolecular assembly design using this compound?

Methodological Answer:

- Co-crystallization :

- Solvent Selection :

- Topology Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.